2',4-Dihydroxy-4',6'-dimethoxychalcone (2',4'-DHMDCh) is a naturally occurring compound belonging to the class of chalcones. Chalcones are a type of flavonoid found in various plants and have been linked to potential health benefits []. Scientific research into 2',4'-DHMDCh is still ongoing, but here are some areas of exploration:
Studies have investigated the potential anti-inflammatory and antioxidant properties of 2',4'-DHMDCh [].
Research suggests that 2',4'-DHMDCh might inhibit certain enzymes, including some involved in cellular processes []. However, more studies are needed to understand the implications of this inhibition.
2',4-Dihydroxy-4',6'-dimethoxychalcone is a flavonoid compound belonging to the chalcone class, characterized by its unique chemical structure that includes two hydroxyl groups and two methoxy groups on the aromatic rings. The molecular formula of this compound is C17H18O5, with a molecular weight of approximately 302.32 g/mol. It has garnered attention for its potential biological activities and therapeutic applications, particularly in the field of cancer research.
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further derivatization.
Research indicates that 2',4-dihydroxy-4',6'-dimethoxychalcone exhibits significant biological activities:
Several synthesis methods have been reported for 2',4-dihydroxy-4',6'-dimethoxychalcone:
The applications of 2',4-dihydroxy-4',6'-dimethoxychalcone span various fields:
Interaction studies have revealed that 2',4-dihydroxy-4',6'-dimethoxychalcone interacts with various cellular targets:
Several compounds share structural similarities with 2',4-dihydroxy-4',6'-dimethoxychalcone. Notable examples include:
What sets 2',4-dihydroxy-4',6'-dimethoxychalcone apart from these similar compounds is its specific arrangement of hydroxyl and methoxy groups, which enhances its biological activity, particularly against cancer cells. Its ability to induce apoptosis while also acting as an antioxidant makes it a unique candidate for therapeutic exploration.
The molecular architecture of 2',4-dihydroxy-4',6'-dimethoxychalcone has been extensively characterized through X-ray crystallographic studies, revealing critical structural features that define its chemical properties and biological activities. The compound adopts a trans configuration with respect to the positions of the benzene ring and the dihydroxydimethoxybenzaldehyde fragment about the olefinic C=C double bond. This trans arrangement is fundamental to the compound's stability and biological activity, as it represents the thermodynamically favored configuration for chalcone derivatives.
X-ray crystallography studies have revealed that the compound exhibits specific crystal system parameters that provide insights into its solid-state structure. The crystallographic analysis demonstrates that 2',4-dihydroxy-4',6'-dimethoxychalcone forms relatively planar structures, though complete planarity is not achieved due to torsional constraints imposed by the substitution pattern. The largest torsion angle observed in related dihydroxy dimethoxychalcone structures is approximately 16.3 degrees, indicating a moderate deviation from perfect planarity.
The crystal structure analysis reveals significant intermolecular interactions that influence the compound's packing arrangement in the solid state. The molecules are linked by intermolecular hydrogen bonds to form ribbons extending parallel to specific crystallographic axes. These hydrogen bonding networks play a crucial role in determining the compound's physical properties, including melting point and solubility characteristics.
The compound demonstrates specific unit cell dimensions that reflect its molecular organization in the crystalline state. Based on related chalcone structures analyzed through similar crystallographic methods, the orthorhombic crystal system appears to be favored for compounds with this substitution pattern. The space group assignments and unit cell parameters provide essential information for understanding the three-dimensional arrangement of molecules within the crystal lattice.
Comprehensive spectroscopic characterization of 2',4-dihydroxy-4',6'-dimethoxychalcone has been accomplished through multiple analytical techniques, providing detailed structural confirmation and chemical characterization. Nuclear magnetic resonance spectroscopy has been particularly valuable in elucidating the compound's structure and confirming its identity.
The 1H NMR spectroscopic data reveals characteristic chemical shifts that correspond to the various functional groups present in the molecule. In acetone-d6 solvent at 300 MHz, the compound exhibits distinct signals at 3.87 ppm and 3.97 ppm corresponding to the methoxy groups attached to the aromatic ring system. The aromatic protons appear as characteristic multiplets in the 6.01-7.88 ppm region, with specific coupling patterns that confirm the substitution pattern on both aromatic rings.
The 13C NMR spectroscopic analysis provides complementary structural information, with chemical shifts observed at various positions throughout the spectrum. Key carbon signals include those corresponding to the carbonyl carbon, the olefinic carbons of the enone system, and the aromatic carbons bearing oxygen substituents. The methoxy carbon signals appear in the aliphatic region, typically around 55-56 ppm, consistent with their chemical environment.
Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns that support the proposed structure. The electron impact mass spectrum shows the molecular ion peak at m/z 300, corresponding to the calculated molecular weight of C17H16O5. Characteristic fragmentation patterns include loss of methoxy groups and formation of phenolic fragments, which are typical for chalcone derivatives with this substitution pattern.
High-resolution mass spectrometry provides precise molecular weight determination, with values closely matching the theoretical calculations for the proposed molecular formula. The observed mass accuracy supports the structural assignment and confirms the elemental composition of the compound.
Computational chemistry studies have provided valuable insights into the conformational preferences and electronic properties of 2',4-dihydroxy-4',6'-dimethoxychalcone. These theoretical investigations complement experimental structural data and offer predictions about the compound's behavior under various conditions.
Density functional theory calculations have been employed to optimize the molecular geometry and investigate the energetic preferences for different conformational states. The computational studies reveal that the compound exhibits specific torsional preferences that influence its overall three-dimensional structure. Energy calculations demonstrate the relative stability of different conformational arrangements, with the trans configuration being energetically favored over alternative geometries.
The computational analysis has examined the conformational flexibility of the molecule, particularly focusing on the rotation around bonds connecting the aromatic rings to the central enone system. Single-point energy calculations performed at different torsion angles reveal the energy barriers associated with rotation around these bonds. The results indicate that certain conformational arrangements are significantly more stable than others, with energy differences of several kilocalories per mole observed between different orientations.
Molecular orbital calculations provide insights into the electronic structure and reactivity patterns of the compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels offer predictions about the compound's chemical reactivity and potential for electron transfer processes. These calculations are particularly relevant for understanding the compound's antioxidant properties and potential interactions with biological targets.
The computational studies also investigate the influence of intramolecular hydrogen bonding on the compound's preferred conformation. The calculations confirm the presence of stabilizing hydrogen bond interactions between hydroxyl groups and nearby acceptor atoms, which contribute to the overall structural stability of the molecule.
The structural comparison of 2',4-dihydroxy-4',6'-dimethoxychalcone with its closely related analogues, Flavokawain A and Flavokawain B, reveals important structure-activity relationships and highlights the significance of specific substitution patterns in determining biological activity. This comparative analysis provides insights into how minor structural modifications can influence the compounds' physical, chemical, and biological properties.
Flavokawain A, with the molecular formula C18H18O5 and molecular weight of 314.3 g/mol, represents a structural variant where an additional methoxy group is present compared to Flavokawain C. The compound is systematically named as 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, indicating the presence of three methoxy groups and one hydroxyl group. This additional methoxy substitution significantly influences the compound's lipophilicity and potential biological interactions.
Flavokawain B exhibits a molecular formula of C17H16O4 with a molecular weight of 284.31 g/mol, making it structurally similar to Flavokawain C but with one fewer hydroxyl group. The systematic name for Flavokawain B is 4',6'-dimethoxy-2'-hydroxychalcone, indicating the presence of two methoxy groups and one hydroxyl group. This structural difference results in altered hydrogen bonding capabilities and potentially different biological activities compared to the dihydroxy derivative.
The substitution pattern variations among these three compounds create distinct electronic and steric environments that influence their chemical reactivity and biological properties. The presence of two hydroxyl groups in Flavokawain C provides additional sites for hydrogen bonding interactions, both intramolecularly and with biological targets. This enhanced hydrogen bonding capability may contribute to stronger binding affinity with specific proteins or receptors.
Comparative crystallographic studies reveal that all three compounds adopt similar trans configurations around the central enone system, indicating that this geometric preference is maintained regardless of the specific substitution pattern. However, subtle differences in bond lengths and angles reflect the electronic influence of the various substituents. The methoxy groups generally contribute electron density to the aromatic rings, while hydroxyl groups can participate in both electron donation and hydrogen bonding.
The natural occurrence patterns of these compounds also provide insights into their biological significance. Flavokawain C has been identified in various plant species including Humulus lupulus, Boesenbergia rotunda, and other organisms. Flavokawain A has been reported in Boesenbergia rotunda and Vitex quinata, while Flavokawain B has been isolated from Piper methysticum and Piper rusbyi. These distribution patterns suggest that the compounds may serve different biological functions in their respective plant hosts.